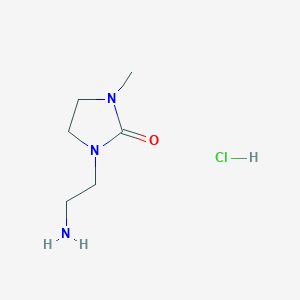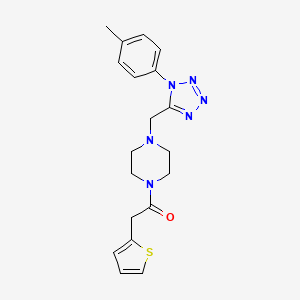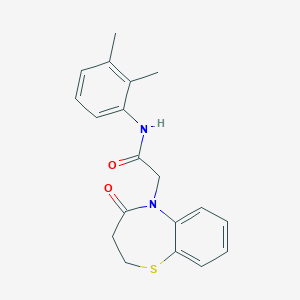
6-(Tetrahydro-2H-pyran-4-yloxy)pyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Tetrahydro-2H-pyran-4-yloxy)pyrazine-2-carboxylic acid is an organic compound with the molecular formula C11H13NO4 . Its IUPAC name is 6-(tetrahydro-2H-pyran-4-yloxy)-2-pyridinecarboxylic acid . The compound has a molecular weight of 223.23 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO4/c13-11(14)9-2-1-3-10(12-9)16-8-4-6-15-7-5-8/h1-3,8H,4-7H2,(H,13,14) . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Synthesis and Structural Analysis
6-(Tetrahydro-2H-pyran-4-yloxy)pyrazine-2-carboxylic acid is a compound that has been explored within the realm of chemical synthesis and the study of metal-organic frameworks (MOFs). For instance, Ghosh and Bharadwaj (2004) detailed the structure of a discrete hexadecameric water cluster in a MOF, emphasizing the role of pyrazine derivatives in the formation of complex 3D structures through the association of water molecules (Ghosh & Bharadwaj, 2004). This study showcases the compound's utility in facilitating novel modes of molecular assembly and interaction, crucial for the development of advanced materials.
Catalysis and Organic Reactions
The compound has also been involved in studies focusing on its reactivity and potential as a catalyst or reactant in organic synthesis. Zolfigol et al. (2013) reported a green, efficient method for preparing pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst, highlighting the versatility of pyrazine derivatives in multicomponent condensation reactions (Zolfigol et al., 2013). This research underscores the importance of such compounds in facilitating environmentally friendly chemical syntheses.
Crystal Engineering and Supramolecular Chemistry
In the field of crystal engineering, pyrazine derivatives have been studied for their ability to form specific molecular architectures. Vishweshwar et al. (2002) analyzed the recurrence of carboxylic acid-pyridine supramolecular synthons in the crystal structures of some pyrazinecarboxylic acids, demonstrating the compound's role in the self-assembly processes that are fundamental for designing materials with desired properties (Vishweshwar et al., 2002).
Antimicrobial and Antimycobacterial Activity
Research on the bioactivity of pyrazine derivatives includes studies on their antimicrobial and antimycobacterial properties. For example, Sidhaye et al. (2011) explored the synthesis, antimicrobial, and antimycobacterial activity of nicotinic acid hydrazide derivatives, revealing the potential therapeutic applications of pyrazine-based compounds in combating bacterial infections (Sidhaye et al., 2011).
Safety and Hazards
properties
IUPAC Name |
6-(oxan-4-yloxy)pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c13-10(14)8-5-11-6-9(12-8)16-7-1-3-15-4-2-7/h5-7H,1-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZBLLWBBVIJTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[3-fluoro-4-(propan-2-yloxy)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2769687.png)

![1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B2769689.png)

![Ethyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2769692.png)





![N-{2-[(2-thienylsulfonyl)amino]ethyl}acetamide](/img/structure/B2769704.png)
![Ethyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2769705.png)